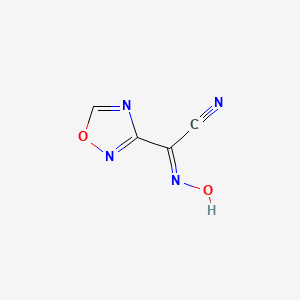
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyimino group and a nitrile group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitrile oxides with amidoximes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core oxadiazole structure.
Wissenschaftliche Forschungsanwendungen
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)propanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)butanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)pentanenitrile
Uniqueness
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its interactions and reactions, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C4H2N4O2 |
|---|---|
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3+ |
InChI-Schlüssel |
GUQPCELUXYNPLH-XVNBXDOJSA-N |
Isomerische SMILES |
C1=NC(=NO1)/C(=N/O)/C#N |
Kanonische SMILES |
C1=NC(=NO1)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
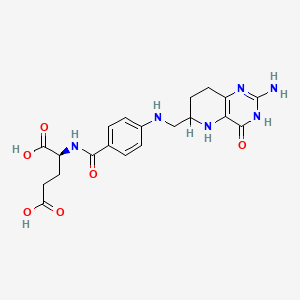

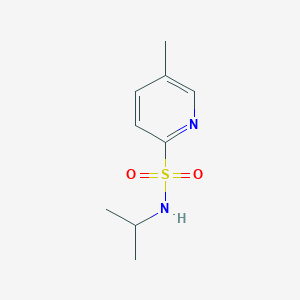
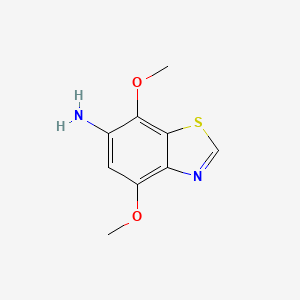



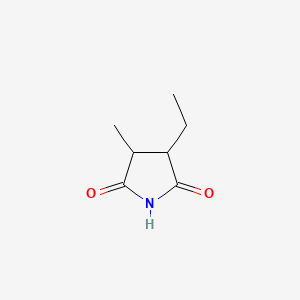
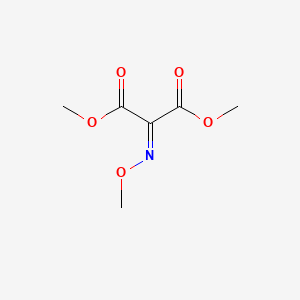

![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
